molecular formula C46H56N4O8 B564854 Anhydro Vinblastine-d3 Disulfate Salt CAS No. 1219117-51-7

Anhydro Vinblastine-d3 Disulfate Salt

Cat. No.: B564854
CAS No.: 1219117-51-7
M. Wt: 795.992
InChI Key: FFRFGVHNKJYNOV-CUTVHYCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydro Vinblastine-d3 Disulfate Salt is a compound used in cancer research . It is an anticancer agent and is used as a certified reference material for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular formula of this compound is C46H57D3N4O16S2 . Its molecular weight is 992.13 .

Mechanism of Action

While specific information on the mechanism of action of Anhydro Vinblastine-d3 Disulfate Salt is not available, it is known that Vinblastine, a similar compound, inhibits mitosis at metaphase through its interaction with tubulin . It binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death .

Properties

IUPAC Name

methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39?,40+,43+,44+,45-,46-/m0/s1/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFGVHNKJYNOV-CUTVHYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2CN(CCC3=C1NC4=CC=CC=C34)CC(=C2)CC)C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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